1H-imidazo[4,5-c]quinoline
Overview
Description
1H-imidazo[4,5-c]quinoline is a heterocyclic compound that has garnered significant interest due to its diverse biological activities This compound is characterized by a fused ring system consisting of an imidazole ring and a quinoline ring
Mechanism of Action
Target of Action
1H-Imidazo[4,5-c]quinoline primarily targets the PI3K/mTOR pathway . It also interacts with TLR7 and/or TLR8 , which are part of the innate immune system and play a crucial role in pathogen recognition and activation of innate immunity.
Mode of Action
The compound acts as a dual PI3K/mTOR inhibitor , meaning it can inhibit both PI3K and mTOR, key components of the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, growth, and survival . It also functions as a TLR7 agonist , triggering an immune response by inducing the production of cytokines .
Biochemical Pathways
The PI3K/AKT/mTOR pathway is a critical cell signaling pathway involved in cell proliferation, growth, and survival. By inhibiting PI3K and mTOR, this compound can disrupt this pathway, potentially leading to the inhibition of cancer cell growth . As a TLR7 agonist, it can stimulate the immune system, leading to the production of cytokines, particularly interferon .
Result of Action
The inhibition of the PI3K/mTOR pathway by this compound can lead to the suppression of cell growth and proliferation, particularly in cancer cells . Its action as a TLR7 agonist can stimulate the immune system, leading to the production of cytokines, particularly interferon, which has antiviral, immunoregulatory, and anti-tumor properties .
Biochemical Analysis
Biochemical Properties
1H-imidazo[4,5-c]quinoline is known to interact with various enzymes and proteins. It has been reported to be a potent activator of the Toll-Like Receptor 7 (TLR7), a key player in the innate immune system . This interaction leads to the induction of interferon, a group of signaling proteins that are crucial for the immune response against viruses . The nature of these interactions is largely dependent on the specific substituents at various positions on the this compound molecule .
Cellular Effects
The effects of this compound on cells are diverse and significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling axis, which plays a central role in cell proliferation, growth, and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been reported to inhibit the PI3K/mTOR pathway, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. While specific information on its stability, degradation, and long-term effects on cellular function is limited, it has been observed to exhibit potent inhibition of virus lesion development in an intravaginal guinea pig herpes simplex virus-2 assay .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific dosage effects have not been extensively studied, it has been used as an effective influenza vaccine adjuvant in mice, enhancing humoral immune responses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as PI3K and mTOR, playing a significant role in the PI3K/AKT/mTOR pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-imidazo[4,5-c]quinoline can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzonitrile with glyoxal in the presence of ammonium acetate. This reaction typically occurs under reflux conditions in ethanol, yielding the desired compound .
Industrial Production Methods: Industrial production of this compound often involves optimizing the synthetic routes to enhance yield and purity. This may include the use of catalysts, solvent-free conditions, or microwave-assisted synthesis to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
1H-imidazo[4,5-c]quinoline undergoes various chemical reactions, including:
Oxidation:
- Oxidation of this compound can be achieved using reagents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of quinoline N-oxide derivatives .
Reduction:
- Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced imidazoquinoline derivatives .
Substitution:
- Substitution reactions, particularly at the nitrogen atoms, can be carried out using alkyl halides or acyl chlorides. These reactions often require the presence of a base such as sodium hydride or potassium carbonate .
Major Products:
Scientific Research Applications
1H-imidazo[4,5-c]quinoline has a wide range of scientific research applications:
Chemistry:
- In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with potential applications in various fields .
Biology:
- In biological research, this compound is studied for its role as an immunomodulatory agent. It has been shown to activate Toll-like receptors, leading to the production of cytokines and other immune responses .
Medicine:
- In medicine, this compound is explored for its potential as an antiviral, anticancer, and antimicrobial agent. Its ability to modulate the immune system makes it a promising candidate for the development of new therapeutic agents .
Industry:
- Industrial applications include its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it valuable in various industrial processes .
Comparison with Similar Compounds
Properties
IUPAC Name |
3H-imidazo[4,5-c]quinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c1-2-4-8-7(3-1)10-9(5-11-8)12-6-13-10/h1-6H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIRVXDSMXFTPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311603 | |
Record name | 1H-Imidazo[4,5-c]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
233-56-7 | |
Record name | 1H-Imidazo[4,5-c]quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=233-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazo[4,5-c]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-imidazo[4,5-c]quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1H-imidazo[4,5-c]quinoline interact with biological systems?
A1: this compound derivatives are known to interact with various biological targets, including adenosine receptors and Toll-like receptors (TLRs). For example, certain derivatives act as selective allosteric enhancers of human A3 adenosine receptors []. This interaction leads to potentiated agonist-induced responses and influences the binding kinetics of specific ligands. Additionally, modifications at the N1 position of the imidazoquinoline scaffold can dictate selectivity for TLR7 or TLR8, influencing the downstream production of cytokines like IL-1β, IL-12, and IFNγ [].
Q2: What is the significance of this compound's interaction with Toll-like receptors?
A2: Toll-like receptors play crucial roles in the innate immune system, recognizing pathogen-associated molecular patterns and initiating immune responses. This compound derivatives, particularly those with selective TLR7 or TLR8 agonistic activity, show promise as immunomodulators []. By activating these receptors, they can potentially be used to enhance immune responses against infections or tumors.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C10H7N3, and its molecular weight is 169.19 g/mol.
Q4: What spectroscopic techniques are used to characterize this compound and its derivatives?
A4: Various spectroscopic techniques, including FTIR, 1H NMR, 13C NMR, and mass spectrometry, are commonly employed to characterize this compound and its derivatives [, , , , , , , ]. These techniques provide valuable information about the compound's structure, purity, and presence of specific functional groups.
Q5: How planar is the core structure of this compound?
A5: X-ray crystallographic studies have demonstrated that the this compound ring system is generally planar, with only minor deviations observed in some derivatives [, , ]. This planarity can influence the compound's interactions with biological targets and its physicochemical properties.
Q6: How do structural modifications on the this compound scaffold affect its biological activity?
A6: Structural modifications on the this compound scaffold significantly influence its biological activity, potency, and selectivity. For instance, substitutions at the 1- and 2-positions impact its immunomodulatory activity and interaction with TLRs [, ]. Furthermore, the presence of a 2-cyclopentyl group and a 4-phenylamino substituent enhances the allosteric modulation of the A3 adenosine receptor []. Researchers utilize these SAR insights to design and synthesize derivatives with tailored pharmacological profiles.
Q7: What synthetic strategies are employed for the preparation of this compound derivatives?
A7: Several synthetic approaches have been developed for the preparation of this compound derivatives. Common methods include the use of this compound-4-cyano and this compound-4-carboxamide intermediates [, , ], reactions with isocyanates [], and multi-step sequences involving Van Leusen, Staudinger, aza-Wittig, and carbodiimide-mediated cyclizations []. The choice of synthetic route often depends on the specific substitutions desired on the imidazoquinoline core.
Q8: Are there specific challenges associated with the synthesis of certain this compound derivatives?
A8: The synthesis of some this compound derivatives, particularly those with complex substitution patterns, can present challenges regarding regioselectivity, yields, and purification. For example, reactions involving 3-aminoquinoline-2,4-diones can lead to multiple products, requiring careful optimization and purification procedures [, ].
Q9: What are the potential therapeutic applications of this compound derivatives?
A9: this compound derivatives exhibit a broad spectrum of potential therapeutic applications. Their immunomodulatory properties make them promising candidates for the treatment of viral infections [, , ], cancers [, , ], and skin diseases [, ]. Furthermore, their interaction with adenosine receptors suggests potential for treating conditions such as brain ischemia [].
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